molecular formula C9H7F3O3 B8300784 2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid

2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B8300784
M. Wt: 220.14 g/mol
InChI Key: JREREHOAJLJTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H7F3O3/c1-4-2-3-5(9(10,11)12)7(13)6(4)8(14)15/h2-3,13H,1H3,(H,14,15)

InChI Key

JREREHOAJLJTHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After an aqueous solution (40 ml) of sodium chlorite (6.0 g, 66.3 mmol) and sodium dihydrogenphosphate monohydrate (6.0 g, 43.5 mmol) was added dropwise to a solution of 2-hydroxy-6-methyl-3-(trifluoromethyl)benzaldehyde (4.65 g, 22.8 mmol) obtained in Example (28-2) in a mixture of tert-butyl alcohol (90 ml), 1,4-dioxane (30 ml) and 2-methyl-2-butene (30 ml), the mixture was stirred at room temperature for 1 hour. After the reaction mixture was cooled with ice and a 5% aqueous sodium thiosulfate solution was added thereto, the mixture was poured into 0.5N hydrochloric acid and extracted with ethyl acetate (twice). The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was crystallized using ethyl acetate and n-hexane to give 2-hydroxy-6-methyl-3-(trifluoromethyl)benzoic acid as a colorless compound (4.21 g, yield: 84%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
sodium dihydrogenphosphate monohydrate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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